Fasciculatin

Description

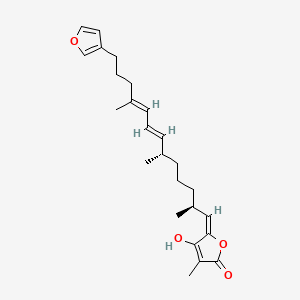

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5E)-5-[(2S,6S,7E,9E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-7,9-dienylidene]-4-hydroxy-3-methylfuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h5,8-9,14-18,20,26H,6-7,10-13H2,1-4H3/b8-5+,19-9+,23-16+/t18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFNRHCNBWUYAM-JUXMFKGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(C)CCCC(C)C=CC=C(C)CCCC2=COC=C2)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(/C(=C\[C@@H](C)CCC[C@H](C)/C=C/C=C(\C)/CCCC2=COC=C2)/OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37905-12-7 | |

| Record name | Fasciculatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Fasciculin Toxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasciculins are a class of potent polypeptide neurotoxins found in the venom of mamba snakes (Dendroaspis genus).[1][2] These toxins are powerful and highly specific inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][3][4] By inhibiting AChE, fasciculins cause a buildup of acetylcholine at cholinergic synapses, leading to persistent depolarization of the postsynaptic membrane and resulting in muscle fasciculations, paralysis, and ultimately, death.[1][5] This in-depth guide elucidates the core mechanism of action of fasciculin, detailing its molecular interactions with AChE, the kinetics of this inhibition, and the experimental methodologies employed to unravel these complexities.

Molecular Interaction with Acetylcholinesterase

Fasciculin, a 61-amino acid peptide with a characteristic three-finger toxin structure, does not bind to the active site of AChE directly.[1][6] Instead, it targets the peripheral anionic site (PAS) located at the rim of the enzyme's active site gorge.[3][7][8][9] This interaction is characterized by a remarkable degree of surface complementarity, covering a large surface area of approximately 2000 Ų.[10]

Crystal structures of the fasciculin-AChE complex have revealed the precise nature of this interaction.[3][10][11][12] The toxin effectively plugs the entrance to the 20 Å deep gorge leading to the catalytic triad, thereby sterically blocking the entry of the substrate, acetylcholine.[3][9][10][11]

Several key residues on both fasciculin and AChE are critical for this high-affinity binding:

-

Fasciculin: The second loop of the three-fingered toxin inserts into the gorge.[10] Specific residues, such as Met33, engage in stacking interactions with aromatic residues of the enzyme.[10] Mutagenesis studies have shown that residues Arg27, Pro30, and Pro31 at the tip of loop II are dominant in determining the loop's conformation and its interaction with AChE.[13]

-

Acetylcholinesterase: Aromatic residues, including Trp286, Tyr72, and Tyr124, at the peripheral anionic site have a marked influence on fasciculin binding.[7] The absence of some of these conserved aromatic residues in avian and insect AChE explains the lower affinity of fasciculin for these enzymes.[10]

Kinetics of Acetylcholinesterase Inhibition

The interaction between fasciculin and AChE is reversible but characterized by an extremely high affinity, with inhibition constants (Ki) in the picomolar range.[3][4][14] This tight binding results from a rapid association rate and a very slow dissociation rate.

| Parameter | Value | Enzyme Source | Conditions | Reference |

| Ki | 1.1 x 10⁻¹⁰ M | Human Erythrocytes | 37 °C | [15] |

| Ki | 1.2 x 10⁻¹⁰ M | Rat Muscle | 37 °C | [15] |

| Ki | 3 x 10⁻¹⁰ M | Electrophorus electricus | 22 °C | [15] |

| Ki | 0.04 nM | Electrophorus electricus | Not Specified | [16] |

| k_on (Fasciculin 2) | 2.7 x 10⁷ M⁻¹s⁻¹ | Human AChE | 25 °C, pH 7.0 | [8] |

| k_off (Fasciculin 2) | 2.9 x 10⁻⁴ s⁻¹ | Human AChE | 25 °C, pH 7.0 | [8] |

| Kd (Fasciculin 2) | 11 pM | Human AChE | 25 °C, pH 7.0 | [8] |

While the primary mechanism of inhibition is steric hindrance, evidence also suggests an allosteric component.[3][4][14] The binding of fasciculin to the PAS induces subtle conformational changes in the active site, which can slow down steps involved in proton transfer during enzyme acylation, even for substrates that can still access the catalytic triad.[9] Molecular dynamics simulations support this dual mechanism, indicating that fasciculin binding not only obstructs the gorge but also alters its width distribution and disrupts the catalytic triad arrangement through allosteric effects.[17]

The binding of fasciculin drastically reduces the association and dissociation rate constants for other ligands that bind to the active site. For instance, the association rate constant for N-methylacridinium with the AChE-fasciculin 2 complex is reduced by over three orders of magnitude compared to the free enzyme.[8][18]

| Ligand | Parameter | AChE | AChE-Fasciculin 2 Complex | Conditions | Reference |

| N-methylacridinium | k_on | 8 x 10⁸ M⁻¹s⁻¹ | 1.0 x 10⁵ M⁻¹s⁻¹ | 37 °C | [8][18] |

| N-methylacridinium | k_off | 750 s⁻¹ | 0.4 s⁻¹ | 37 °C | [8][18] |

| N-methylacridinium | Kd | 1.0 ± 0.3 µM | 4.0 ± 0.7 µM | 37 °C | [18] |

Physiological Consequences

The potent inhibition of AChE by fasciculin leads to a dramatic increase in the concentration and residence time of acetylcholine at the neuromuscular junction and other cholinergic synapses.[1][5] This results in:

-

Increased Endplate Potential: Intracellular recordings show an increased amplitude and duration of endplate potentials.[19]

-

Muscle Fasciculations: The persistent stimulation of nicotinic acetylcholine receptors on skeletal muscle leads to uncontrolled, fine-scale muscle twitching known as fasciculations.[1][2]

-

Paralysis: Prolonged depolarization of the muscle membrane can lead to inactivation of voltage-gated sodium channels, resulting in flaccid paralysis.

-

Central Nervous System Effects: Fasciculins can also inhibit AChE in the central nervous system, contributing to the overall toxicity.[20][21]

Experimental Methodologies

A variety of experimental techniques have been instrumental in elucidating the mechanism of action of fasciculin.

X-ray Crystallography

The determination of the three-dimensional structure of the fasciculin-AChE complex has provided invaluable atomic-level insights into their interaction.[10][11][12]

Experimental Workflow:

-

Protein Expression and Purification: Both fasciculin (often recombinant) and AChE are expressed and purified to homogeneity.

-

Complex Formation: The purified proteins are mixed in a stoichiometric ratio to allow for complex formation.

-

Crystallization: The protein complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and build an atomic model of the complex, which is then refined to fit the experimental data.[10]

Site-Directed Mutagenesis

This technique has been crucial for identifying the specific amino acid residues on both fasciculin and AChE that are critical for their interaction.[3][7][13]

Experimental Protocol:

-

Mutant Design: Based on structural data or sequence alignments, specific residues are selected for mutation.

-

Gene Mutagenesis: The gene encoding either fasciculin or AChE is altered to substitute the codon for the target amino acid.

-

Protein Expression and Purification: The mutant protein is expressed and purified.

-

Binding and Inhibition Assays: The affinity and inhibitory potency of the mutant protein are compared to the wild-type protein using kinetic assays. For example, the inhibitory potencies of fasciculin mutants can be established by titration against a polyclonal anti-fasciculin serum.[13]

Fluorescence Temperature Jump Relaxation Kinetics

This method is used to measure the rapid kinetics of ligand binding to proteins.[8][18]

Experimental Protocol:

-

Fluorescent Ligand: A fluorescent ligand that binds to the active site of AChE, such as N-methylacridinium, is used. The fluorescence of this ligand is quenched upon binding.[8]

-

Temperature Jump: A rapid increase in temperature is induced in the sample, perturbing the binding equilibrium.

-

Relaxation Monitoring: The change in fluorescence as the system relaxes to a new equilibrium is monitored over a very short timescale (microseconds to seconds).

-

Kinetic Analysis: The relaxation curves are analyzed to determine the association (k_on) and dissociation (k_off) rate constants.[18]

Signaling Pathway and Logical Relationships

The mechanism of fasciculin action can be visualized as a cascade of events starting from the binding of the toxin to AChE and culminating in neuromuscular dysfunction.

The logical relationship of the molecular interaction highlights the steric and allosteric components of inhibition.

Conclusion

Fasciculin is a highly specialized neurotoxin that acts as a potent inhibitor of acetylcholinesterase through a sophisticated mechanism involving high-affinity binding to the peripheral anionic site. This interaction leads to both steric occlusion of the active site gorge and allosteric modulation of the enzyme's catalytic machinery. The detailed understanding of this mechanism, made possible by a combination of structural biology, molecular genetics, and advanced kinetic studies, not only illuminates the function of this potent toxin but also provides a valuable molecular tool for probing the structure and function of acetylcholinesterase. For drug development professionals, the fasciculin-AChE interaction serves as a powerful model for the design of high-affinity, specific inhibitors targeting peripheral binding sites on enzymes.

References

- 1. Fasciculin - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. [The fasciculin-acetylcholinesterase interaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biologie-journal.org [biologie-journal.org]

- 5. researchgate.net [researchgate.net]

- 6. 1.9-A resolution structure of fasciculin 1, an anti-acetylcholinesterase toxin from green mamba snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Site of fasciculin interaction with acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fasciculin 2 binds to the peripheral site on acetylcholinesterase and inhibits substrate hydrolysis by slowing a step involving proton transfer during enzyme acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 11. Acetylcholinesterase inhibition by fasciculin: crystal structure of the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Portal [weizmann-researchmanagement.esploro.exlibrisgroup.com]

- 13. Expression and activity of mutants of fasciculin, a peptidic acetylcholinesterase inhibitor from mamba venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L’interaction fasciculine-acétylcholinestérase | Biologie Aujourd'hui [biologie-journal.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Fasciculin inhibition of acetylcholinesterase is prevented by chemical modification of the enzyme at a peripheral site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Binding of the neurotoxin fasciculin 2 to the acetylcholinesterase peripheral site drastically reduces the association and dissociation rate constants for N-methylacridinium binding to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of fasciculin 2, an anticholinesterase polypeptide from green mamba venom, on neuromuscular transmission in mouse diaphragm preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rat striatal acetylcholinesterase inhibition by fasciculin (a polypeptide from green mamba snake venom) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Fasciculin-1: A Comprehensive Technical Guide on Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasciculin-1 (FAS-1), a potent polypeptide neurotoxin isolated from the venom of the green mamba snake (Dendroaspis angusticeps), is a highly selective and powerful inhibitor of acetylcholinesterase (AChE).[1][2][3] Its picomolar to nanomolar affinity for AChE makes it a valuable tool in neuroscience research for studying cholinergic transmission and a potential scaffold for the design of novel therapeutics. This technical guide provides an in-depth overview of the structure, function, and mechanism of action of Fasciculin-1, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of its operational pathways.

Introduction

Fasciculins are a class of "three-fingered" toxins, characterized by their three beta-stranded loops extending from a central core rich in disulfide bridges.[4][5] These toxins are notable for their exquisite specificity and high affinity for acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses.[2] By inhibiting AChE, fasciculins cause a buildup of acetylcholine in the synaptic cleft, leading to persistent stimulation of acetylcholine receptors and resulting in muscle fasciculations, paralysis, and ultimately, death in prey animals.[6] This potent and specific interaction has made Fasciculin-1 a subject of intense research to elucidate the structure-function relationships of both the toxin and its target enzyme.

Structure of Fasciculin-1

The three-dimensional structure of Fasciculin-1 has been determined at high resolution by X-ray crystallography.[4][5] The polypeptide consists of 61 amino acid residues and is cross-linked by four disulfide bonds, which stabilize its characteristic three-fingered fold.[4]

Table 1: Structural Properties of Fasciculin-1

| Property | Value | PDB ID |

| Molecular Weight | ~6.7 kDa | 1FAS |

| Number of Residues | 61 | 1FAS |

| Secondary Structure | Three antiparallel beta-strands forming three loops | 1FAS |

| Disulfide Bridges | 4 | 1FAS |

The three loops, or "fingers," of Fasciculin-1 are crucial for its interaction with AChE. Loop II, in particular, plays a critical role in blocking the active site gorge of the enzyme.[2]

Function and Mechanism of Action

Fasciculin-1 is a non-competitive inhibitor of acetylcholinesterase. It binds with extremely high affinity to the peripheral anionic site (PAS) of AChE, which is located at the entrance of the active site gorge.[1][2] This binding sterically occludes the gorge, preventing the substrate, acetylcholine, from accessing the catalytic active site located at the bottom of the gorge.[2]

The interaction between Fasciculin-1 and the PAS is characterized by a large intermolecular surface area and a high degree of shape and chemical complementarity.[7] Key residues in both the toxin and the enzyme contribute to this high-affinity binding. Aromatic residues in the AChE peripheral site, such as Trp286, Tyr72, and Tyr124, have been shown to have a marked influence on fasciculin binding.[1]

Signaling Pathway

The primary signaling pathway affected by Fasciculin-1 is the cholinergic signaling pathway. By inhibiting AChE, Fasciculin-1 leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of postsynaptic nicotinic and muscarinic acetylcholine receptors.

Quantitative Data

Fasciculin-1 exhibits potent inhibitory activity against acetylcholinesterase from various species, with dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50) typically in the picomolar to nanomolar range.[1][2] The affinity can vary significantly depending on the species from which the AChE is derived.

Table 2: Inhibitory Potency of Fasciculin-1 against Acetylcholinesterase from Different Species

| AChE Source | Inhibition Constant (Ki) | IC50 | Reference |

| Mammalian (e.g., mouse, human) | pM - nM range | - | [2][8] |

| Fish (e.g., Torpedo californica) | pM range | - | [1] |

| Avian | Weak inhibitor | - | [1] |

| Reptilian | Weak inhibitor | - | [1] |

| Insect | Weak inhibitor | - | [1] |

| Rat Striatum | - | 90% inhibition at 500 µg/ml | [6] |

Note: Specific numerical values with detailed experimental conditions (pH, temperature) are often spread across various publications and can show variability. The provided ranges are indicative of the high potency of Fasciculin-1.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay to determine the inhibitory activity of Fasciculin-1 on acetylcholinesterase.

Materials:

-

Acetylcholinesterase (from desired source)

-

Fasciculin-1

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare serial dilutions of Fasciculin-1 in phosphate buffer.

-

Prepare a solution of AChE in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Fasciculin-1 solution (or buffer for control)

-

DTNB solution

-

AChE solution

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the ATCI solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm in a microplate reader. Take kinetic readings every minute for a set duration (e.g., 5-10 minutes). The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Fasciculin-1 compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

X-ray Crystallography of Fasciculin-1-AChE Complex

This protocol outlines the general steps for determining the crystal structure of the Fasciculin-1-AChE complex.

Materials:

-

Purified Fasciculin-1

-

Purified Acetylcholinesterase

-

Crystallization screening kits

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Protein Complex Formation:

-

Mix purified AChE and Fasciculin-1 in a slight molar excess of the toxin to ensure full binding.

-

Incubate the mixture to allow for complex formation.

-

Purify the complex using size-exclusion chromatography to remove any unbound components.

-

-

Crystallization:

-

Screen for crystallization conditions using various commercially available or custom-made screens (different precipitants, buffers, and pH). The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Optimize the initial hit conditions by varying the concentrations of the precipitant, protein complex, and other additives to obtain diffraction-quality crystals.

-

-

Crystal Harvesting and Cryo-cooling:

-

Carefully transfer the crystals from the crystallization drop into a cryoprotectant solution to prevent ice formation during X-ray data collection.

-

Flash-cool the crystal in a stream of liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal on the goniometer of the X-ray diffractometer.

-

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement, using the known structures of AChE and/or Fasciculin-1 as search models.

-

Refine the atomic model against the experimental data to improve its quality and validate the final structure.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the structural and functional characterization of Fasciculin-1.

Logical Relationship of Inhibition

This diagram illustrates the logical steps leading to the inhibitory effect of Fasciculin-1.

Conclusion

Fasciculin-1 stands out as a remarkable natural toxin with unparalleled specificity and potency for acetylcholinesterase. Its well-defined structure and clear mechanism of action have made it an indispensable tool for neurobiologists and structural biologists. The detailed understanding of its interaction with AChE provides a solid foundation for the rational design of new therapeutic agents targeting cholinergic systems, for conditions ranging from neurodegenerative diseases to neuromuscular disorders. Further research into the subtle dynamics of the Fasciculin-1-AChE interaction may yet reveal new avenues for drug development.

References

- 1. Site of fasciculin interaction with acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The fasciculin-acetylcholinesterase interaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 5. 1.9-A resolution structure of fasciculin 1, an anti-acetylcholinesterase toxin from green mamba snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rat striatal acetylcholinesterase inhibition by fasciculin (a polypeptide from green mamba snake venom) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 8. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Elucidation of Fasciculin: A Potent Acetylcholinesterase Inhibitor from Dendroaspis Venom

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculins are a class of potent neurotoxic polypeptides found in the venom of snakes belonging to the Dendroaspis genus, commonly known as mambas.[1][2] These toxins are renowned for their highly specific and powerful inhibition of the enzyme acetylcholinesterase (AChE), a critical component of cholinergic neurotransmission.[2] The name "fasciculin" is derived from the severe and widespread muscle fasciculations (involuntary muscle twitching) they induce in envenomated organisms, a direct consequence of their mode of action.[1][3] This technical guide provides a comprehensive overview of the discovery, isolation, mechanism of action, and experimental protocols related to the study of fasciculins, with a focus on their interaction with AChE.

Discovery and Characterization of Fasciculins

The potent anticholinesterase activity of Dendroaspis angusticeps (Green Mamba) venom was the first indication of the presence of these unique toxins.[1][2] Subsequent research led to the successful isolation and purification of these polypeptides, which were aptly named fasciculins.[1][2] Several isoforms of fasciculin have been identified, with Fasciculin 1 (FAS1) and Fasciculin 2 (FAS2) being the most well-characterized from Dendroaspis angusticeps venom.[3] Toxin C, another fasciculin, has been isolated from the venom of the Black Mamba (Dendroaspis polylepis).[1]

Physicochemical Properties

Fasciculins are small, basic polypeptides belonging to the three-finger toxin superfamily, a structural motif common to many snake venom toxins.[4][5] Key quantitative data for Fasciculin 1 and 2 are summarized in the table below.

| Property | Fasciculin 1 | Fasciculin 2 | Reference(s) |

| Source | Dendroaspis angusticeps | Dendroaspis angusticeps | [1][3] |

| Amino Acid Residues | 61 | 61 | [3] |

| Molecular Weight (Da) | 6765 | 6735 | [3] |

| Number of Disulfide Bridges | 4 | 4 | [3] |

Toxicity

The potent inhibitory effect of fasciculins on AChE translates to significant toxicity. The median lethal dose (LD50) is a critical measure of this toxicity.

| Toxin | Animal Model | Route of Administration | LD50 (µg/g body weight) | Reference(s) |

| Fasciculins (mixture) | Mouse | Intraperitoneal (i.p.) | 0.5 - 3.0 | [3] |

Mechanism of Action: Potent Acetylcholinesterase Inhibition

The primary molecular target of fasciculins is acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[6][7] By inhibiting AChE, fasciculins lead to an accumulation of acetylcholine at cholinergic synapses, resulting in persistent stimulation of acetylcholine receptors and the characteristic muscle fasciculations.[1][3]

Binding and Inhibition Kinetics

Fasciculins are exceptionally potent inhibitors of AChE, with inhibition constants (Ki) in the picomolar to nanomolar range.[5][8] They bind to the peripheral anionic site (PAS) at the entrance of the enzyme's active site gorge.[4][9] This binding sterically occludes the entry of the substrate, acetylcholine, to the catalytic site deep within the gorge.[4][9]

| Fasciculin Isoform | AChE Source | Temperature (°C) | Ki (M) | Reference(s) |

| Fasciculin 2 | Human Erythrocytes | 37 | 1.1 x 10⁻¹⁰ | [3] |

| Fasciculin 2 | Rat Muscle | 37 | 1.2 x 10⁻¹⁰ | [3] |

| Fasciculin 2 | Electrophorus electricus | 22 | 3.0 x 10⁻¹⁰ | [3] |

| Fasciculin 2 | Electrophorus electricus | - | 0.04 x 10⁻⁹ | [8] |

Disruption of Cholinergic Signaling

The inhibition of AChE by fasciculin profoundly disrupts the normal sequence of events at a cholinergic synapse. The following diagram illustrates the normal signaling pathway and the point of intervention by fasciculin.

Caption: Cholinergic synapse disruption by Fasciculin.

Experimental Protocols

This section provides detailed methodologies for the isolation of fasciculin from Dendroaspis venom and the subsequent characterization of its AChE inhibitory activity.

Isolation and Purification of Fasciculin

The purification of fasciculins from crude venom typically involves a multi-step chromatographic process.[1][2][10] The following diagram outlines a general experimental workflow.

Caption: Experimental workflow for Fasciculin purification.

Protocol:

-

Venom Preparation: Lyophilized Dendroaspis venom is dissolved in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6.8) and centrifuged to remove any insoluble material.[1]

-

Gel Filtration Chromatography: The supernatant is applied to a gel filtration column (e.g., Sephadex G-50) equilibrated with the same buffer.[1][2] Proteins are separated based on their size. Fractions are collected and screened for AChE inhibitory activity.

-

Ion-Exchange Chromatography: Active fractions from the gel filtration step are pooled and applied to a cation-exchange column (e.g., Bio-Rex 70 or SP Sephadex C-25).[1][2] Proteins are eluted with a salt gradient (e.g., 0.1 M to 1.0 M ammonium acetate). Fractions are again collected and assayed for AChE inhibition.

-

Purity Assessment: The purity of the final fasciculin-containing fractions is assessed by techniques such as SDS-PAGE and reverse-phase HPLC.[11]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of fasciculin on AChE is commonly quantified using the colorimetric method developed by Ellman.[12][13] This assay measures the product of the AChE-catalyzed reaction.

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB²⁻), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Reagents:

-

Phosphate buffer (0.1 M, pH 7.4)[12]

-

Acetylthiocholine iodide (ATCI) substrate solution[13]

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution[13]

-

Purified acetylcholinesterase (from a commercial source or prepared in-house)

-

Purified fasciculin or venom fractions to be tested

Procedure:

-

Reaction Mixture Preparation: In a 96-well microplate, prepare the following reaction mixtures for each sample, blank, and control:

-

Sample: Add phosphate buffer, DTNB solution, the sample containing fasciculin, and the AChE solution.

-

Blank (No Enzyme): Add phosphate buffer, DTNB solution, and the sample.

-

Control (No Inhibitor): Add phosphate buffer, DTNB solution, and the AChE solution.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[12]

-

Initiation of Reaction: Add the ATCI substrate solution to all wells to start the reaction.[13]

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[13]

-

Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

Conclusion

Fasciculins from Dendroaspis venom represent a fascinating class of highly specific and potent protein inhibitors of acetylcholinesterase. Their discovery has provided invaluable tools for neurobiologists studying cholinergic transmission and has shed light on the intricate molecular interactions between toxins and their targets. The detailed understanding of their structure and function, facilitated by the experimental protocols outlined in this guide, continues to be of significant interest to researchers in the fields of toxicology, pharmacology, and drug development, with potential applications in the design of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Fasciculin, a powerful anticholinesterase polypeptide from Dendroaspis angusticeps venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetylcholinesterase inhibition by fasciculin: crystal structure of the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of mouse acetylcholinesterase by fasciculin: crystal structure of the complex and mutagenesis of fasciculin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. savemyexams.com [savemyexams.com]

- 8. youtube.com [youtube.com]

- 9. Effects of fasciculin 2, an anticholinesterase polypeptide from green mamba venom, on neuromuscular transmission in mouse diaphragm preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 13. assaygenie.com [assaygenie.com]

The Molecular Embrace: Unraveling the Fasciculin-Acetylcholinesterase Binding Interface

A Technical Guide for Researchers and Drug Development Professionals

Fasciculins, a class of potent peptide toxins found in the venom of mamba snakes, are formidable inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Their high affinity and specificity make the Fasciculin-AChE interaction a critical model for understanding protein-protein recognition and a potential blueprint for the design of novel therapeutics. This technical guide provides a comprehensive overview of the binding site of Fasciculin on acetylcholinesterase, detailing the key molecular interactions, the experimental methodologies used to elucidate them, and the quantitative parameters that govern this potent inhibition.

The Binding Locus: A Peripheral Affair

Fasciculin does not directly attack the catalytic active site of AChE, which lies deep within a 20 Šgorge. Instead, it binds with remarkable precision to the peripheral anionic site (PAS) located at the rim of this gorge.[1][2][3][4][5] This strategic positioning allows Fasciculin to act as a "plug," effectively sealing the entrance to the active site and preventing substrate access.[1][3] The binding is characterized by an extensive and complementary interface, burying a significant surface area of approximately 2000 Ų.[1][3][6]

Key Interacting Residues: A Tale of Two Molecules

The high-affinity interaction between Fasciculin-2 (the most studied isoform) and AChE is a result of a complex network of interactions involving numerous residues from both proteins. X-ray crystallography studies of the complex from various species, including Torpedo californica, mouse, and human, have provided a detailed map of this molecular embrace.[1][4][7]

Acetylcholinesterase Residues at the Forefront

The PAS of AChE presents a unique chemical landscape that is exquisitely recognized by Fasciculin. Aromatic residues play a pivotal role in this interaction. The table below summarizes the key AChE residues involved in binding Fasciculin-2, with numbering based on the Torpedo californica AChE sequence, a common reference in the field.

| AChE Residue (Torpedo californica numbering) | Role in Interaction | References |

| Trp279 | Forms a crucial stacking interaction with Met33 of Fasciculin-2, a hallmark of the complex.[1][3] This residue is also implicated as the site of chemical modification by DPA, which prevents Fasciculin binding.[8] | [1][3][8] |

| Tyr70 | Contributes to the hydrophobic interactions at the binding interface. | [5][9] |

| Tyr121 | Another key aromatic residue involved in shaping the binding pocket and making contacts with Fasciculin. | [5][9] |

| Tyr334 | Lines the peripheral anionic site and contributes to the overall binding affinity. | [10] |

| Asp72 | While located in the vicinity of the binding site, this charged residue has been shown to have little influence on Fasciculin binding. | [5][9] |

The absence of some of these key aromatic residues in AChE from certain species (e.g., chicken and insects) and in butyrylcholinesterase explains their significantly lower affinity for Fasciculin.[1][3]

Fasciculin-2: A Three-Fingered Toxin's Grip

Fasciculin-2 is a 61-residue polypeptide with a characteristic "three-fingered" fold.[1][3] Each of these "fingers" or loops plays a distinct role in engaging with the AChE surface.

-

Loop I: This loop extends down the outer surface of the AChE gorge.[1][3]

-

Loop II: The tip of this loop inserts directly into the gorge entrance, forming the most critical interactions.[1][3]

-

Loop III: This loop points away from the gorge, with its C-terminal residue making contact with the enzyme.[1][3]

The table below details the key residues of Fasciculin-2 that are integral to the binding interaction, as identified through structural and mutagenesis studies.

| Fasciculin-2 Residue | Loop | Role in Interaction | References |

| Met33 | II | Engages in a critical stacking interaction with Trp279 of AChE.[1][3] Mutation to Alanine (M33A) reduces binding affinity.[11] | [1][3][11] |

| Arg27 | II | Makes important contacts with AChE. Mutation to Tryptophan (R27W) leads to a significant loss of activity.[11] | [11] |

| Pro30 & Pro31 | II | These residues are crucial for maintaining the conformation of Loop II. Deletion of Pro30 or mutation of Pro31 to Arginine (P31R) dramatically reduces inhibitory activity.[10][11] | [10][11] |

| Arg24 | II | Contributes moderately to the binding strength. | [11] |

| Lys32 | II | Makes a moderate contribution to the binding affinity. | [11] |

| Thr8 & Thr9 | I | Mutations in this region can affect the inhibitory activity. | [11] |

| Arg11 | I | Mutation to Glutamine (R11Q) can influence the interaction. | [11] |

Quantitative Insights into the Binding Affinity

The interaction between Fasciculin-2 and AChE is characterized by extremely high affinity, with dissociation constants (Ki) in the picomolar to nanomolar range.[4] The following table summarizes key quantitative data from various studies.

| Interaction | Parameter | Value | Species | References |

| Fasciculin-2 + AChE | Ki | 0.04 nM | Electrophorus electricus | [8] |

| N-methylacridinium + AChE | KL | 1.0 ± 0.3 µM | Human | [12] |

| N-methylacridinium + AChE-Fasciculin-2 complex | KL' | 4.0 ± 0.7 µM | Human | [12] |

| N-methylacridinium association with AChE | k12 | 8 x 10⁸ M⁻¹ s⁻¹ | Human | [12] |

| N-methylacridinium dissociation from AChE | k21 | 750 s⁻¹ | Human | [12] |

| N-methylacridinium association with AChE-Fasciculin-2 complex | k'12 | 1.0 x 10⁵ M⁻¹ s⁻¹ | Human | [12] |

| N-methylacridinium dissociation from AChE-Fasciculin-2 complex | k'21 | 0.4 s⁻¹ | Human | [12] |

As the data illustrates, the binding of Fasciculin-2 dramatically reduces the association and dissociation rate constants for ligands attempting to access the active site.[12]

Experimental Protocols: Elucidating the Interaction

The detailed understanding of the Fasciculin-AChE binding site is a testament to the power of structural biology and molecular genetics. The following sections outline the key experimental methodologies employed.

X-ray Crystallography

The determination of the three-dimensional structure of the Fasciculin-AChE complex was a landmark achievement in understanding this interaction.

Methodology:

-

Protein Expression and Purification: Recombinant AChE (from sources such as Torpedo californica, mouse, or human) and Fasciculin-2 are expressed and purified to high homogeneity.[4][7]

-

Complex Formation: The purified AChE and Fasciculin-2 are mixed in a stoichiometric ratio to allow for the formation of the complex.[1]

-

Crystallization: The complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals suitable for X-ray diffraction.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[6]

-

Structure Solution and Refinement: The structure is solved using molecular replacement, with the known structures of AChE and Fasciculin as starting models.[1][3][7] The initial model is then refined against the experimental diffraction data to produce a final, high-resolution structure of the complex.[1][3]

Site-Directed Mutagenesis

To probe the energetic contribution of individual amino acid residues to the binding affinity, site-directed mutagenesis has been extensively used.[5][11]

Methodology:

-

Gene Synthesis and Mutagenesis: A synthetic gene for Fasciculin-2 is constructed.[4] Specific codons within this gene are then altered using PCR-based methods to introduce desired amino acid substitutions.[11]

-

Expression and Purification of Mutants: The mutated Fasciculin genes are expressed in a suitable system (e.g., mammalian cells), and the mutant proteins are purified.[11]

-

Kinetic Analysis: The inhibitory potency (e.g., Ki or IC50) of each mutant Fasciculin is determined against AChE using enzymatic assays. This allows for the quantification of the effect of the mutation on binding affinity.[11]

-

Immunochemical Titer: To ensure that the mutations do not globally disrupt the protein structure, the concentration of the mutant proteins is often normalized using immunoassays with polyclonal anti-Fasciculin antibodies.[11]

Visualizing the Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key relationships and processes.

Caption: Interaction between Fasciculin-2 and the AChE peripheral anionic site.

Caption: Workflow for determining the Fasciculin-AChE complex structure.

Caption: Workflow for site-directed mutagenesis of Fasciculin-2.

Conclusion and Future Directions

The binding of Fasciculin to the peripheral anionic site of acetylcholinesterase is a masterful example of molecular recognition, characterized by high affinity and specificity. The detailed structural and functional data available for this interaction provide an invaluable resource for understanding the principles of protein-protein interactions and for the rational design of novel AChE inhibitors. Future research may focus on leveraging this knowledge to develop smaller, non-peptidic molecules that mimic the inhibitory action of Fasciculin, potentially leading to new therapeutic agents for a variety of neurological disorders. The allosteric modulation of AChE activity, as demonstrated by Fasciculin's binding to the PAS, remains a promising avenue for drug development.[4]

References

- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 2. Fasciculin 2 binds to the peripheral site on acetylcholinesterase and inhibits substrate hydrolysis by slowing a step involving proton transfer during enzyme acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of an acetylcholinesterase-fasciculin complex: interaction of a three-fingered toxin from snake venom with its target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of mouse acetylcholinesterase by fasciculin: crystal structure of the complex and mutagenesis of fasciculin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site of fasciculin interaction with acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Structures of recombinant native and E202Q mutant human acetylcholinesterase complexed with the snake-venom toxin fasciculin-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fasciculin inhibition of acetylcholinesterase is prevented by chemical modification of the enzyme at a peripheral site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site of fasciculin interaction with acetylcholinesterase. | Semantic Scholar [semanticscholar.org]

- 10. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression and activity of mutants of fasciculin, a peptidic acetylcholinesterase inhibitor from mamba venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of the neurotoxin fasciculin 2 to the acetylcholinesterase peripheral site drastically reduces the association and dissociation rate constants for N-methylacridinium binding to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

Fasciculin-2: A Technical Guide to its Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculin-2 (FAS2) is a potent neurotoxin belonging to the three-finger toxin family, renowned for its highly specific and powerful inhibition of acetylcholinesterase (AChE).[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at cholinergic synapses, resulting in sustained muscle contractions and fasciculations.[2][3] Isolated from the venom of the Eastern green mamba (Dendroaspis angusticeps), Fasciculin-2 serves as an invaluable tool in neuroscience research for studying cholinergic transmission and as a potential lead compound in the development of therapeutics for neurodegenerative diseases such as Alzheimer's.[1] This guide provides an in-depth overview of the source, detailed isolation protocols, and biochemical characterization of Fasciculin-2.

Source of Fasciculin-2

The primary natural source of Fasciculin-2 is the venom of the Eastern green mamba, Dendroaspis angusticeps.[2][3] This venom is a complex mixture of proteins and peptides, with fasciculins comprising a significant portion of the toxic components.[4] Specifically, about 40 mg of fasciculins can be found in 1 gram of D. angusticeps venom, with Fasciculin-2 accounting for approximately two-thirds of this amount.[4]

Biochemical Properties

Fasciculin-2 is a small, basic polypeptide with well-defined biochemical characteristics. These properties are crucial for its purification and for understanding its interaction with acetylcholinesterase.

| Property | Value | Reference |

| Molecular Weight | 6735 Da | [4] |

| Amino Acid Residues | 61 | [4] |

| Disulfide Bridges | 4 | [1] |

| Isoelectric Point (pI) | Basic | [3] |

| Binding Affinity (Ki) | ~1.1 x 10⁻¹⁰ M (human erythrocyte AChE) | [4] |

| ~1.2 x 10⁻¹⁰ M (rat muscle AChE) | [4] | |

| ~3.0 x 10⁻¹⁰ M (Electrophorus electricus AChE) | [4] |

Experimental Protocols

The isolation of Fasciculin-2 from the crude venom of Dendroaspis angusticeps is a multi-step process that primarily involves a combination of gel filtration and ion-exchange chromatography.[2][5]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

To monitor the purification process, the activity of Fasciculin-2 is assessed by its ability to inhibit acetylcholinesterase. The Ellman's method is a widely used colorimetric assay for this purpose.[6][7]

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[6][7] The presence of an inhibitor like Fasciculin-2 will reduce the rate of this color change.

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and a known concentration of acetylcholinesterase.

-

Add the column fractions to be tested to the reaction mixture and incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the sample to a control reaction without the sample.

Purification of Fasciculin-2

The following is a representative protocol based on established methods for the purification of fasciculins from Dendroaspis angusticeps venom.[2][5]

Step 1: Gel Filtration Chromatography

-

Objective: Initial fractionation of the crude venom based on molecular size to separate fasciculins from larger and smaller components.

-

Column: Sephadex G-50.

-

Buffer: Ammonium acetate buffer (e.g., 0.1 M, pH 6.8).

-

Procedure:

-

Dissolve the lyophilized crude venom in the ammonium acetate buffer.

-

Apply the venom solution to the Sephadex G-50 column.

-

Elute the proteins with the same buffer at a constant flow rate.

-

Collect fractions and monitor the protein content by measuring absorbance at 280 nm.

-

Assay the collected fractions for acetylcholinesterase inhibitory activity using the Ellman's method.

-

Pool the active fractions corresponding to the molecular weight range of fasciculins (~6-7 kDa).

-

Step 2: Cation-Exchange Chromatography

-

Objective: To separate the different basic fasciculins based on their charge differences.

-

Buffers:

-

Binding Buffer: A low ionic strength buffer (e.g., ammonium acetate at a specific pH where Fasciculin-2 is positively charged).

-

Elution Buffer: Binding buffer with a linear gradient of increasing salt concentration (e.g., NaCl or ammonium acetate).

-

-

Procedure:

-

Equilibrate the cation-exchange column with the binding buffer.

-

Apply the pooled active fractions from the gel filtration step to the column.

-

Wash the column with the binding buffer to remove any unbound proteins.

-

Elute the bound proteins using a linear salt gradient.

-

Collect fractions and monitor protein content (A280) and acetylcholinesterase inhibitory activity.

-

Fasciculin-2 will elute at a specific salt concentration, allowing for its separation from other fasciculins and basic proteins.

-

Step 3: Purity Assessment

-

The purity of the isolated Fasciculin-2 should be assessed by techniques such as SDS-PAGE and Reverse-Phase HPLC.

Purification Summary

The following table provides a template for summarizing the quantitative data from a typical purification of Fasciculin-2. Actual values will vary depending on the starting material and specific experimental conditions.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Venom | [Value] | [Value] | [Value] | 100 | 1 |

| Sephadex G-50 | [Value] | [Value] | [Value] | [Value] | [Value] |

| Bio-Rex 70 / SP Sephadex C-25 | [Value] | [Value] | [Value] | [Value] | [Value] |

Note: A "Unit" of activity is typically defined as the amount of inhibitor required to cause a 50% reduction in acetylcholinesterase activity under specific assay conditions.

Signaling Pathway and Mechanism of Action

Fasciculin-2 exerts its effect at the neuromuscular junction, a specialized synapse between a motor neuron and a muscle fiber.

Caption: Signaling at the neuromuscular junction and inhibition by Fasciculin-2.

Under normal physiological conditions, acetylcholine (ACh) is released from the presynaptic terminal, diffuses across the synaptic cleft, and binds to its receptors on the postsynaptic membrane, triggering muscle contraction. Acetylcholinesterase (AChE) rapidly hydrolyzes ACh, terminating the signal. Fasciculin-2 binds with high affinity to the peripheral anionic site of AChE, sterically blocking the entry of ACh to the active site and thereby inhibiting its function.[1] This leads to an accumulation of ACh in the synaptic cleft, causing prolonged stimulation of the ACh receptors and resulting in muscle fasciculations.

Experimental Workflow

The overall process for the isolation and characterization of Fasciculin-2 can be summarized in the following workflow:

Caption: Workflow for the isolation and purification of Fasciculin-2.

This workflow outlines the key stages, from the starting crude venom to the final purified protein, incorporating activity assays at each chromatographic step to guide the purification process. The final step ensures the homogeneity of the isolated Fasciculin-2, which is essential for its use in research and drug development applications.

References

- 1. Therapeutic Promise and Biotechnological Prospects of Dendroaspis polylepis Venom Proteins: Mambalgins, Fasciculins, and Dendrotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fasciculin, a powerful anticholinesterase polypeptide from Dendroaspis angusticeps venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fasciculins, anticholinesterase toxins from the venom of the green mamba Dendroaspis angusticeps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Three-Finger Toxin Family: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the three-finger toxin (3FTx) family, a diverse group of polypeptides found predominantly in the venom of elapid snakes. Despite a conserved structural scaffold, these toxins exhibit a remarkable array of pharmacological activities, making them valuable tools for research and potential leads for drug development. This document outlines their core characteristics, quantitative data on their activity, detailed experimental protocols for their study, and visualizations of their mechanisms of action.

Core Characteristics of the Three-Finger Toxin Family

The three-finger toxin family is defined by a unique and stable protein fold. All members share a common tertiary structure characterized by three β-stranded loops, resembling fingers, that extend from a central hydrophobic core.[1][2][3] This core is stabilized by four highly conserved disulfide bonds.[1][2][3] The proteins are typically small, ranging from 57 to 82 amino acid residues.[3]

Despite this conserved structure, 3FTx display a wide range of biological effects, primarily by targeting a variety of receptors and ion channels.[1][2][3] This functional diversity is achieved through variations in the amino acid sequences of the loops, which form the primary interaction sites with their targets.[1]

Classification

Three-finger toxins are broadly classified into three main types based on the number of amino acid residues and the presence and location of a fifth disulfide bond:

-

Short-chain α-neurotoxins: These toxins typically consist of 60-62 amino acids and possess the four conserved disulfide bonds. They are known to bind with high affinity to the muscle-type nicotinic acetylcholine receptor (nAChR).

-

Long-chain α-neurotoxins: Comprising 66-74 amino acids, these toxins have an additional disulfide bond in their second loop. This structural feature allows them to bind to both muscle and neuronal nAChRs.

-

Non-conventional toxins: This is a more diverse group that can have a fifth disulfide bond in the first loop or other structural variations. Their targets and functions are varied.

Beyond this primary classification, further subdivisions exist based on their specific molecular targets and pharmacological effects.

Mechanism of Action

The primary mechanism of action for the most well-characterized three-finger toxins involves the disruption of neurotransmission.

-

α-Neurotoxins: These toxins are potent antagonists of nicotinic acetylcholine receptors (nAChRs).[2] They bind to the acetylcholine binding site on the receptor, competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine.[4][5] This blockade of nAChR activation at the neuromuscular junction leads to flaccid paralysis. The interaction is highly specific, with the loops of the toxin fitting into the interface between nAChR subunits.[4][6]

-

Cardiotoxins (CTXs) / Cytotoxins (CTXs): This subgroup of 3FTx does not target a specific receptor but instead interacts directly with cell membranes.[7][8] Their amphipathic nature, with distinct hydrophobic and hydrophilic regions, allows them to insert into the lipid bilayer, leading to membrane disruption, depolarization, and ultimately cell death.[7][9] The exact mechanism of membrane perturbation is still under investigation but is thought to involve the formation of pores or the induction of lipid phase separation.[7]

Quantitative Data

The potency and affinity of three-finger toxins for their targets can be quantified through various experimental measures. The following tables summarize key quantitative data for a selection of representative toxins.

Table 1: Binding Affinities of Three-Finger Toxins for Nicotinic Acetylcholine Receptors

| Toxin | Type | Target Receptor | Binding Affinity (Kd/IC50) |

| α-Bungarotoxin | Long-chain α-neurotoxin | Muscle-type nAChR | ~10⁻¹¹ - 10⁻⁹ M (Kd)[10] |

| α-Cobratoxin | Long-chain α-neurotoxin | Neuronal α7 nAChR | ~10⁻⁹ - 10⁻⁸ M (Kd) |

| Erabutoxin a | Short-chain α-neurotoxin | Muscle-type nAChR | Nanomolar range (IC50) |

| κ-Bungarotoxin | Dimeric neurotoxin | Neuronal nAChRs | Sub-nanomolar to nanomolar (IC50) |

| Candoxin | Short-chain neurotoxin | Neuronal α7 nAChR | Nanomolar range (IC50) |

Table 2: Lethal Doses (LD50) of Selected Three-Finger Toxins

| Toxin | Animal Model | Route of Administration | LD50 (µg/kg) |

| α-Bungarotoxin | Mouse | Intravenous | 200 |

| α-Cobratoxin | Mouse | Intravenous | 80 - 100 |

| Erabutoxin a | Mouse | Intraperitoneal | 150 |

| Cardiotoxin III (Naja naja atra) | Mouse | Intravenous | 750 |

Experimental Protocols

The characterization of three-finger toxins relies on a variety of biochemical, biophysical, and electrophysiological techniques. Detailed methodologies for key experiments are provided below.

Determination of Three-Dimensional Structure by X-ray Crystallography

Objective: To determine the atomic-resolution three-dimensional structure of a three-finger toxin.

Methodology:

-

Protein Purification: The toxin is purified from snake venom or produced recombinantly and purified to homogeneity using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Crystallization: The purified toxin is crystallized by screening a wide range of conditions (e.g., pH, precipitant concentration, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

-

Model Building and Refinement: An initial atomic model is built into the electron density map and refined using computational methods to improve its fit to the experimental data and to ensure stereochemically realistic geometry.

-

Validation: The final structure is validated using various quality metrics to assess its accuracy and reliability.

Characterization of Binding Affinity by Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) of a toxin for its receptor.

Methodology:

-

Receptor Preparation: Membranes from tissues or cells expressing the target receptor are prepared by homogenization and centrifugation.

-

Radioligand Selection: A radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled α-bungarotoxin) that binds to the same receptor is chosen.

-

Saturation Binding Assay:

-

A fixed amount of the receptor preparation is incubated with increasing concentrations of the radioligand until equilibrium is reached.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified, and specific binding is calculated by subtracting non-specific from total binding.

-

The data are plotted and analyzed using non-linear regression to determine the Kd and Bmax.

-

-

Competition Binding Assay:

-

The receptor preparation is incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled toxin of interest.

-

The displacement of the radioligand by the unlabeled toxin is measured.

-

The concentration of the unlabeled toxin that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Assessment of Functional Effects by Patch-Clamp Electrophysiology

Objective: To measure the effect of a toxin on the function of ion channels.

Methodology:

-

Cell Preparation: Cells expressing the ion channel of interest (e.g., oocytes, cultured cell lines) are used.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution and brought into contact with the cell membrane.

-

Giga-seal Formation: A high-resistance seal (giga-ohm) is formed between the pipette tip and the cell membrane, electrically isolating a small patch of the membrane.

-

Recording Configurations:

-

Cell-attached: Records the activity of ion channels in the patched membrane without disrupting the cell.

-

Whole-cell: The membrane patch is ruptured, allowing for the recording of the total current from the entire cell membrane.

-

Inside-out and Outside-out: The membrane patch is excised from the cell, allowing for the study of the intracellular or extracellular regulation of the ion channels, respectively.

-

-

Data Acquisition and Analysis: The current flowing through the ion channels is recorded in response to changes in membrane potential or the application of agonists. The effect of the toxin on the channel's properties (e.g., opening, closing, conductance) is analyzed.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the three-finger toxin family.

References

- 1. Structure, function and evolution of three-finger toxins: mini proteins with multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three finger toxins of elapids: structure, function, clinical applications and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The molecular mechanism of snake short-chain α-neurotoxin binding to muscle-type nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of long-chain α-neurotoxin would stabilize the resting state of nAChR: A comparative study with α-conotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of cardiotoxins with membranes: a molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and dynamics of cardiotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of cardiotoxin action on axonal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Role of Fasciculin in Snake Venom: A Technical Guide

Executive Summary: Fasciculin, a potent polypeptide neurotoxin found predominantly in the venom of mamba snakes (Dendroaspis spp.), plays a critical role in prey incapacitation by targeting the nervous system. As a member of the three-fingered toxin family, Fasciculin is a highly specific and powerful inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at cholinergic synapses, resulting in persistent depolarization of the postsynaptic membrane, causing muscle fasciculations, paralysis, and ultimately, respiratory failure in envenomated prey.[3][4] This technical guide provides a comprehensive overview of the biological role of Fasciculin, its mechanism of action, quantitative data on its activity, and detailed experimental protocols relevant to its study for researchers, scientists, and drug development professionals.

Introduction to Fasciculin

Fasciculins are small proteins, typically composed of 61 amino acids, with a molecular weight of approximately 6.7 kDa.[5][6] Their structure is characterized by a three-fingered motif, stabilized by four disulfide bridges, a feature common to many snake venom neurotoxins.[2][7] Several isoforms of Fasciculin have been identified, including Fasciculin-1 and Fasciculin-2 from the green mamba (Dendroaspis angusticeps), which differ by only a few amino acid residues.[2][6] The primary biological function of Fasciculin in snake venom is to induce rapid and sustained muscle contractions, or fasciculations, in prey animals, leading to paralysis.[2][3]

Mechanism of Action: Potent Acetylcholinesterase Inhibition

Fasciculin exerts its toxic effects by potently and selectively inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[8][9]

The Neuromuscular Junction

In a normal functioning neuromuscular junction, the arrival of a nerve impulse at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle fiber membrane, leading to depolarization and muscle contraction. To terminate the signal and allow the muscle to relax, AChE rapidly breaks down ACh into choline and acetate.

Fasciculin's Inhibitory Action

Fasciculin is a non-covalent, reversible inhibitor of AChE.[1] It binds with exceptionally high affinity to the peripheral anionic site (PAS) of the enzyme, which is located at the entrance of the gorge leading to the active site.[1][10] This binding physically obstructs the entry of acetylcholine to the catalytic site, thereby preventing its hydrolysis.[8][11][12] The interaction is characterized by a remarkable surface complementarity between the toxin and the enzyme.[1] The second loop of the Fasciculin molecule inserts into the gorge, while the first loop interacts with the outer surface.[1] This potent inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of nAChRs, sustained muscle depolarization, and consequently, spastic paralysis.[2][4]

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Determination of thelethal dose (LD50) and the effective dose (ED50) of Iranian horned viper venom [vj.areeo.ac.ir]

- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Promise and Biotechnological Prospects of Dendroaspis polylepis Venom Proteins: Mambalgins, Fasciculins, and Dendrotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. bosterbio.com [bosterbio.com]

- 12. rbm.iqvia.com [rbm.iqvia.com]

An In-depth Technical Guide to the Structure of the Fasciculin-II and Human Acetylcholinesterase Complex (PDB: 1B41)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the complex between Fasciculin-II (Fas-II), a potent polypeptide neurotoxin, and human acetylcholinesterase (hAChE), as detailed in PDB entry 1B41. This document delves into the experimental methodologies employed for structure determination, presents key quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Human acetylcholinesterase (hAChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1] Its dysfunction is implicated in various neurological disorders, making it a key target for drug development.[2] Fasciculin-II, a three-finger toxin isolated from the venom of the Eastern green mamba (Dendroaspis angusticeps), is a powerful and highly specific inhibitor of AChE.[3][4] The crystal structure of the hAChE-Fas-II complex, resolved to 2.8 Å, provides atomic-level insights into the mechanism of inhibition and the molecular interactions governing this high-affinity binding.[5] Understanding this complex is paramount for the rational design of novel therapeutics targeting acetylcholinesterase.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the PDB entry 1B41 and related biochemical characterizations.

Table 1: Structural and Crystallographic Data for PDB 1B41

| Parameter | Value |

| PDB ID | 1B41 |

| Resolution | 2.76 Å |

| R-value work | 0.219 |

| R-value free | 0.265 |

| Space Group | H 3 2 |

| Unit Cell Dimensions (a, b, c) | 148.99 Å, 148.99 Å, 247.01 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 120° |

| Macromolecules | Human Acetylcholinesterase, Fasciculin-II |

| Ligands | N-acetyl-D-glucosamine, alpha-L-fucose |

Table 2: Macromolecule Properties

| Macromolecule | Organism | Chain ID | Length (amino acids) |

| Acetylcholinesterase | Homo sapiens | A | 543 |

| Fasciculin-II | Dendroaspis angusticeps | B | 61 |

Table 3: Binding Affinity of Fasciculin-II for Acetylcholinesterase

| AChE Source | Ki (M) | Temperature |

| Human Erythrocytes | 1.1 x 10-10 | 37 °C |

| Rat Muscle | 1.2 x 10-10 | 37 °C |

| Electrophorus electricus | 3 x 10-10 | 22 °C |

Experimental Protocols

The determination of the 1B41 crystal structure involved a series of meticulous experimental procedures, from protein expression and purification to X-ray crystallography.

Expression and Purification of Recombinant Human Acetylcholinesterase (hAChE)

Recombinant hAChE was expressed in a mammalian cell system to ensure proper folding and post-translational modifications.

-

Cell Line: Chinese Hamster Ovry (CHO) cells were engineered to express the human ACHE gene.

-

Culture Conditions: The CHO cells were cultured in a serum-free medium.

-

Purification:

-

The secreted hAChE was purified from the culture medium using affinity chromatography.

-

A procainamide-based affinity column was utilized for the initial capture and purification of the enzyme.

-

Further purification was achieved through ion-exchange chromatography to yield a homogenous protein sample.[6]

-

Purification of Fasciculin-II (Fas-II)

Fas-II was isolated from the venom of the Eastern green mamba, Dendroaspis angusticeps.

-

Source: Lyophilized venom of Dendroaspis angusticeps.

-

Purification Method: A multi-step chromatographic process was employed.

-

Gel Filtration: The crude venom was first subjected to gel filtration chromatography on a Sephadex G-50 column to separate proteins based on size.[3]

-

Ion-Exchange Chromatography: Fractions containing anticholinesterase activity were pooled and further purified using ion-exchange chromatography on a Bio-Rex 70 and subsequently on an SP Sephadex C-25 column.[3]

-

Crystallization of the hAChE-Fas-II Complex

The purified hAChE and Fas-II were co-crystallized to form the complex for structural analysis.

-

Complex Formation: Purified hAChE and Fas-II were mixed in a stoichiometric ratio to allow for complex formation.

-

Crystallization Method: The hanging drop vapor diffusion method was used for crystallization.[7][8][9]

-

Reservoir Solution: The reservoir solution contained 1.4-1.8 M ammonium sulfate.

-

Drop Composition: The drop was formed by mixing equal volumes of the protein complex solution (13-15 mg/ml in 1 mM HEPES pH 7.2, 10 mM NaCl, and 0.02% NaN3) and the reservoir solution.

-

Incubation: The crystallization plates were incubated at a constant temperature to allow for slow vapor diffusion and crystal growth.

-

X-ray Data Collection and Processing

High-quality diffraction data were essential for determining the three-dimensional structure of the complex.

-

Data Collection:

-

X-ray Source: Data were collected at a synchrotron radiation source, the National Synchrotron Light Source (NSLS), beamline X12C.

-

Temperature: Crystals were flash-cooled and maintained at 100 K during data collection to minimize radiation damage.

-

Detector: A MARresearch image plate detector was used to record the diffraction patterns.

-

-

Data Processing:

Structure Determination and Refinement

The final atomic model was built and refined against the experimental X-ray diffraction data.

-

Structure Solution: The structure was solved by the molecular replacement method using the AMoRe software. The previously determined structure of the Torpedo californica AChE-Fas-II complex (PDB ID: 1FSS) was used as a search model.

-

Model Building and Refinement:

-

The initial model was manually adjusted and rebuilt using molecular graphics software.

-

The structure was refined using the CNS (Crystallography & NMR System) software package.[10]

-

The refinement process involved iterative cycles of manual model building and computational refinement to improve the fit of the model to the electron density map and to optimize stereochemical parameters.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key biological and experimental concepts related to the 1B41 structure.

Caption: Cholinergic synapse inhibition by Fasciculin-II.

Caption: Acetylcholinesterase catalytic mechanism.

Caption: Experimental workflow for PDB 1B41.

Conclusion

The crystal structure of the hAChE-Fas-II complex (PDB: 1B41) provides a detailed snapshot of the potent inhibition of a vital human enzyme by a snake venom toxin. The high-resolution structural data, obtained through rigorous experimental procedures, reveals the precise molecular interactions at the peripheral anionic site of the hAChE active site gorge. This in-depth understanding of the binding mode and inhibitory mechanism is invaluable for the structure-based design of novel acetylcholinesterase inhibitors with potential therapeutic applications in neurological disorders. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers in the fields of structural biology, neurobiology, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. iucr.org [iucr.org]

- 3. Fasciculin, a powerful anticholinesterase polypeptide from Dendroaspis angusticeps venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of an acetylcholinesterase-fasciculin complex: interaction of a three-fingered toxin from snake venom with its target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification of transgenic plant-derived recombinant human acetylcholinesterase-R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 8. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. Analysis Software [archive.synchrotron.org.au]

An In-depth Technical Guide to Anticholinesterase Snake Toxins

This guide provides a comprehensive overview of anticholinesterase snake toxins for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms, quantitative kinetics, and experimental methodologies essential for studying these potent biomolecules.

Introduction to Anticholinesterase Snake Toxins